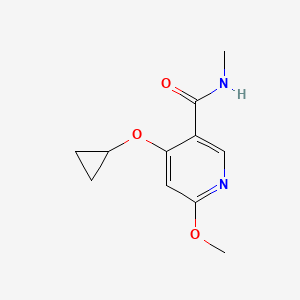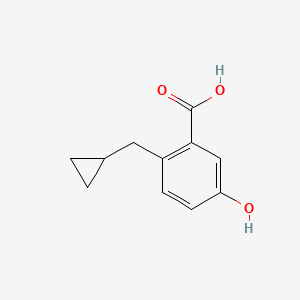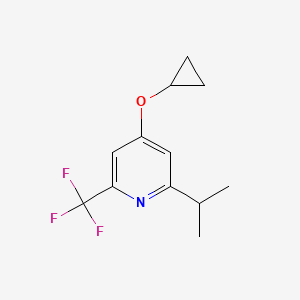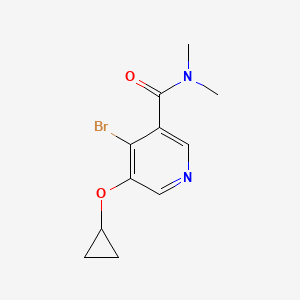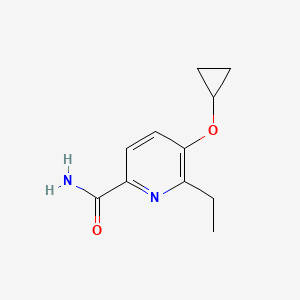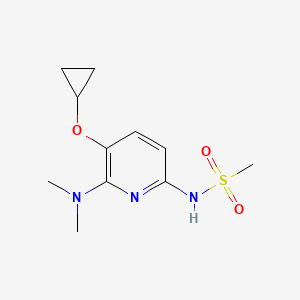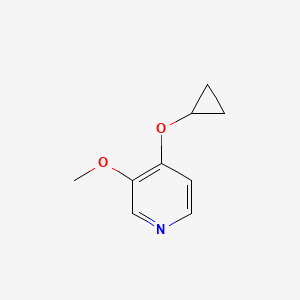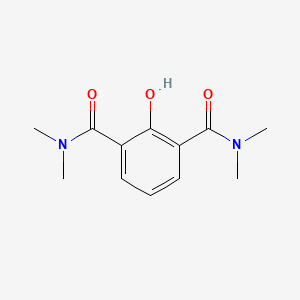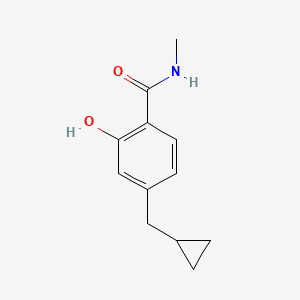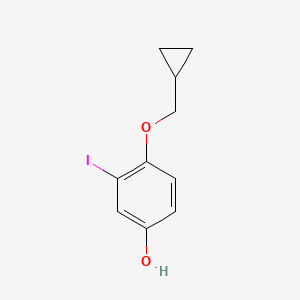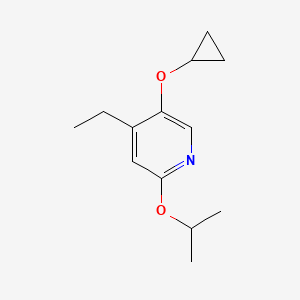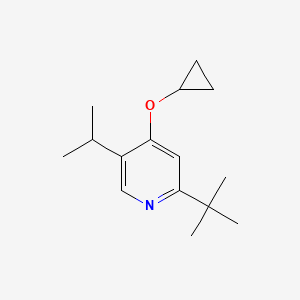
2-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine is a chemical compound with the molecular formula C15H23NO2 It is a derivative of pyridine, characterized by the presence of tert-butyl, cyclopropoxy, and isopropyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-tert-butylpyridine, cyclopropanol, and isopropyl bromide.
Cyclopropylation: The first step involves the cyclopropylation of 2-bromo-5-tert-butylpyridine using cyclopropanol in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions to yield 2-tert-butyl-4-cyclopropoxy-5-bromopyridine.
Isopropylation: The next step involves the isopropylation of the intermediate product using isopropyl bromide in the presence of a strong base such as sodium hydride. This reaction is typically carried out at room temperature to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-4-methylphenol: Similar in structure but with a methyl group instead of a cyclopropoxy group.
4-tert-Butylphenol: Lacks the cyclopropoxy and isopropyl groups.
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine: Similar but with different positioning of the functional groups.
Uniqueness
2-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine is unique due to the presence of both cyclopropoxy and isopropyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-tert-butyl-4-cyclopropyloxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)12-9-16-14(15(3,4)5)8-13(12)17-11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
HZFWGRCXBWCWQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C=C1OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


